molecular formula C15H16N4O B13353373 (3-(4-Methoxybenzyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

(3-(4-Methoxybenzyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Cat. No.: B13353373
M. Wt: 268.31 g/mol
InChI Key: AGQRNURLUFZJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(4-Methoxybenzyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a methoxybenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Methoxybenzyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves multistep reactions starting from commercially available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and subsequent functionalization to introduce the methoxybenzyl group . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-(4-Methoxybenzyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

(3-(4-Methoxybenzyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(4-Methoxybenzyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding interactions and molecular dynamics provide insights into its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)-1-(pyridin-2-yl)methanamine
  • (4-Methylphenyl)(pyridin-2-yl)methanamine
  • Bis(3-((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl)methanol

Uniqueness

(3-(4-Methoxybenzyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its imidazo[4,5-b]pyridine core and methoxybenzyl substituent make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

[3-[(4-methoxyphenyl)methyl]imidazo[4,5-b]pyridin-2-yl]methanamine

InChI

InChI=1S/C15H16N4O/c1-20-12-6-4-11(5-7-12)10-19-14(9-16)18-13-3-2-8-17-15(13)19/h2-8H,9-10,16H2,1H3

InChI Key

AGQRNURLUFZJQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NC3=C2N=CC=C3)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.